1-Chloroethyl octanoate
CAS No.: 58304-46-4
Cat. No.: VC14224697
Molecular Formula: C10H19ClO2
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58304-46-4 |
|---|---|
| Molecular Formula | C10H19ClO2 |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | 1-chloroethyl octanoate |
| Standard InChI | InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-10(12)13-9(2)11/h9H,3-8H2,1-2H3 |
| Standard InChI Key | JDRDAYYFGOXRNO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)OC(C)Cl |
Introduction
Chemical Structure and Physical Properties
Molecular Configuration
1-Chloroethyl octanoate consists of an octanoate ester group () bonded to a 1-chloroethyl moiety (). The IUPAC name is 1-chloroethyl octanoate, and its canonical SMILES representation is . The compound’s structure enables reactivity at both the ester carbonyl and chlorine substituent, making it valuable for nucleophilic substitution and hydrolysis reactions.
Physicochemical Characteristics
Key physical properties include:
The compound’s density and boiling point are comparable to other medium-chain chlorinated esters, such as 2-chloroethyl octanoate (CAS 589-76-4), though structural isomerism leads to differences in reactivity .
Synthesis and Industrial Production
Synthetic Pathways
1-Chloroethyl octanoate is typically synthesized via esterification or chlorination reactions:
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Esterification of Octanoic Acid:
Octanoic acid reacts with 1-chloroethanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the ester. -
Chlorination of Ethyl Octanoate:
Ethyl octanoate undergoes chlorination using reagents like thionyl chloride () or phosphorus pentachloride ():
Industrial-scale production often optimizes for yield (>90%) by controlling reaction temperature (0–20°C) and stoichiometry .
Purification and Characterization
Post-synthesis, the crude product is purified via fractional distillation or column chromatography. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm purity and structural integrity.
Reactivity and Functional Applications
Substitution Reactions
The chlorine atom in 1-chloroethyl octanoate is susceptible to nucleophilic attack, enabling its use in synthesizing ethers, amines, and thioesters. For example, reaction with sodium ethoxide yields ethyl octanoate:
Hydrolysis and Degradation
In aqueous acidic or basic conditions, the ester group hydrolyzes to octanoic acid and 1-chloroethanol:
This reactivity necessitates careful storage in anhydrous environments.
Industrial Applications
1-Chloroethyl octanoate finds use in:
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Pharmaceutical Intermediates: Synthesis of prodrugs and lipophilic active ingredients .
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Polymer Chemistry: As a monomer in producing chlorinated polyesters with flame-retardant properties .
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Agrochemicals: Precursor for herbicides and insecticides requiring slow-release formulations.
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-Chloroethyl Octanoate | Chlorine at position 2; lower thermal stability | |
| Ethyl Octanoate | Lacks chlorine; used in food flavoring | |
| Methyl Octanoate | Shorter alkyl chain; higher volatility |
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